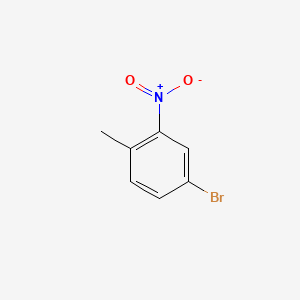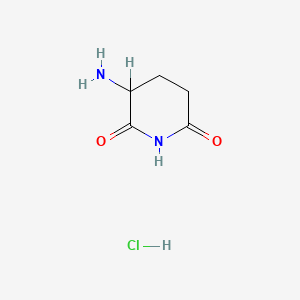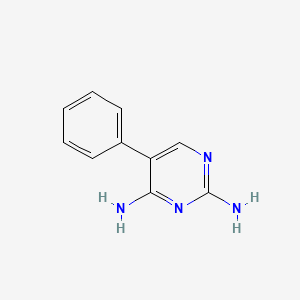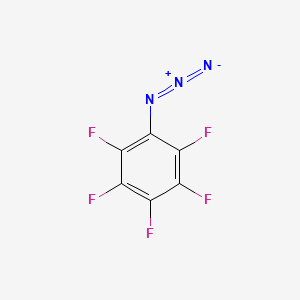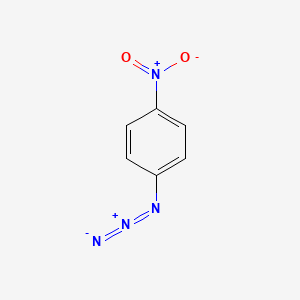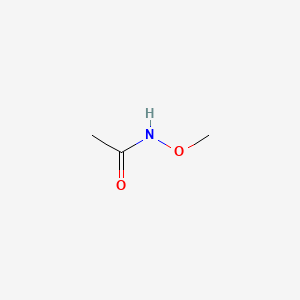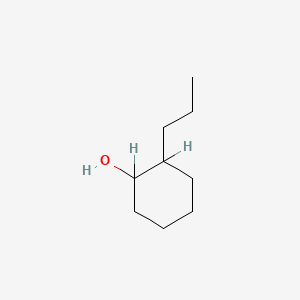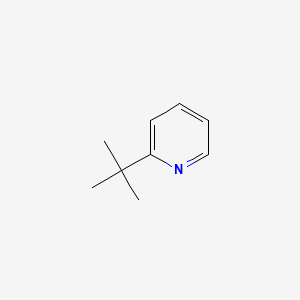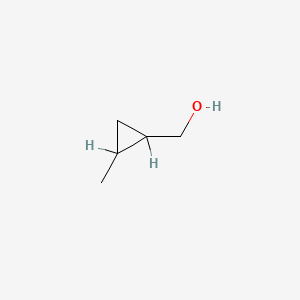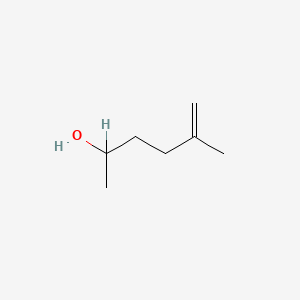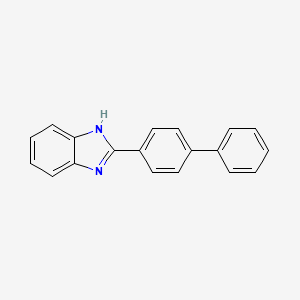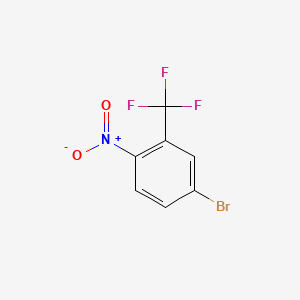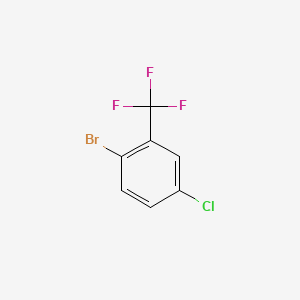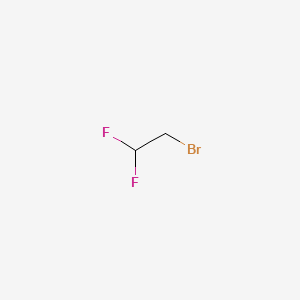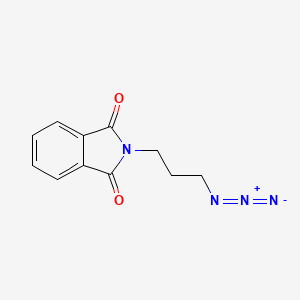
2-(3-Azidopropyl)isoindole-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are closely related to 2-(3-Azidopropyl)isoindole-1,3-dione, can start from 3-sulfolene. The process involves epoxidation followed by the opening of the epoxide with nucleophiles, leading to the formation of amino and triazole derivatives, including azido groups (Tan et al., 2016). This method highlights the potential pathways for synthesizing azido-functionalized isoindole diones.
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives, including those substituted with azido groups, can be analyzed using spectroscopic methods. Fourier transform infrared (FTIR) and Raman spectroscopy, alongside DFT calculations, have been utilized to understand the vibrational properties and structural conformations of these compounds. The structural parameters obtained from such studies align well with experimental data, providing insights into the molecular geometry and electronic structure of these compounds (Arjunan et al., 2009).
Chemical Reactions and Properties
Isoindole-1,3-dione compounds, including those with azido substituents, participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines forms 2-substituted isoindole-1,3-diones, showcasing the compound's reactivity towards forming heterocyclic structures with potential biological activities (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of isoindole-1,3-dione derivatives, such as optical properties, are crucial for their potential applications in materials science. Studies have investigated these properties by analyzing UV-Vis spectra, which provide information on absorbance, transmittance, and the optical band gap. Such analyses aid in understanding the electronic structure and potential uses of these compounds outside of biological contexts (Tan et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-(3-Azidopropyl)isoindole-1,3-dione and related derivatives are influenced by their functional groups, which affect their reactivity and interactions with biological targets. For example, the introduction of azido groups can enhance the compound's reactivity due to the azide's ability to participate in click chemistry reactions, a useful trait in designing probes and drugs (Investigation of cytotoxic properties, Tan et al., 2023).
Scientific Research Applications
Anticancer Activity and Synthesis
Isoindole-1,3(2H)-dione derivatives, including 2-(3-Azidopropyl)isoindole-1,3-dione, are known for their anticancer activities, which vary based on the substituents attached to the compound. Specifically, isoindole-1,3(2H)-dione compounds containing tert-butyldiphenylsilyl ether, azido, and hydroxyl groups have been examined for their anticancer activity against HeLa, C6, and A549 cancer cell lines. Compounds with both tert-butyldiphenylsilyl ether group and azido groups exhibited higher anticancer activity than 5-fluorouracil. These compounds can be regarded as potential alternative chemotherapeutic drugs (Tan et al., 2020).
Synthesis of Derivatives
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed starting from 3-sulfolene. This process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles. Amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, including compounds with azido groups, were synthesized from the formed product (Tan et al., 2016).
Molecular Modeling Studies
Molecular modeling studies have been carried out on isoindole-1,3(2H)-dione compounds to examine their potential binding to active sites of various proteins. This analysis can provide insights into the potential biological interactions and activities of these compounds (Özlem Gunduğdu et al., 2020).
Optical Properties
The optical properties of isoindole-1,3-dione compounds have been investigated, with a focus on optical band gap, refractive index, and absorbance band edge. This research offers insights into the potential application areas of these materials based on their optical characteristics (Tan et al., 2018).
Structural Characterization
In-depth structural characterization has been conducted on isoindole-1,3-dione derivatives, with a focus on confirming the identity of the compounds through various spectroscopy methods and analyzing the crystal structure and molecular conformation. This characterization is crucial for understanding the potential biological functions and interactions of these compounds (Khadim Dioukhane et al., 2021).
Safety And Hazards
The safety and hazards of 2-(3-Azidopropyl)isoindole-1,3-dione are not explicitly mentioned in the retrieved papers.
Future Directions
The future directions of 2-(3-Azidopropyl)isoindole-1,3-dione are not explicitly mentioned in the retrieved papers. However, given its unique structure and properties, it could have potential applications in various fields of chemistry5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
2-(3-azidopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSQWAQECRXRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236882 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidopropyl)isoindole-1,3-dione | |
CAS RN |
88192-21-6 | |
| Record name | 2-(3-Azidopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-azidopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


